

Application Notes and Protocols for cGMP Measurement in Tissue

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Compound of Interest

Compound Name: cGMP-HTL

Cat. No.: B15074173

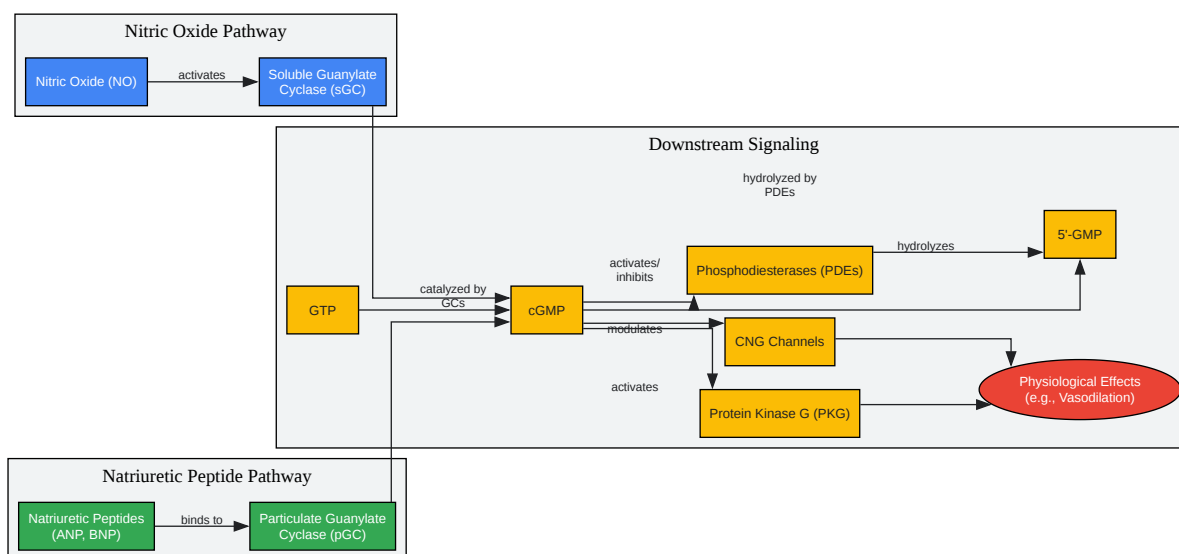
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Introduction

Guanosine 3',5'-cyclic monophosphate (cGMP) is a crucial second messenger molecule involved in a multitude of physiological processes.^[1] It mediates cellular responses to various extracellular signals, including hormones and neurotransmitters.^[1] The synthesis of cGMP is catalyzed by guanylate cyclases (GC), which exist in two primary forms: soluble guanylate cyclase (sGC), activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which functions as a receptor for natriuretic peptides (NPs).^[1] Dysregulation of the cGMP signaling pathway is implicated in numerous pathological conditions, making the accurate measurement of cGMP levels in tissues a critical aspect of biomedical research and drug development.

cGMP Signaling Pathways

There are two main pathways for cGMP synthesis in cells.^[2] The first is initiated by the binding of nitric oxide (NO) to soluble guanylate cyclase (sGC) in the cytosol.^[3] The second pathway is activated by the binding of natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to particulate guanylate cyclase (pGC) located on the cell membrane.^[1] Once synthesized, cGMP exerts its effects by activating cGMP-dependent protein kinases (PKGs), modulating cyclic nucleotide-gated (CNG) ion channels, and regulating the activity of phosphodiesterases (PDEs), which in turn hydrolyze cGMP to 5'-GMP, thus terminating the signal.^[1]

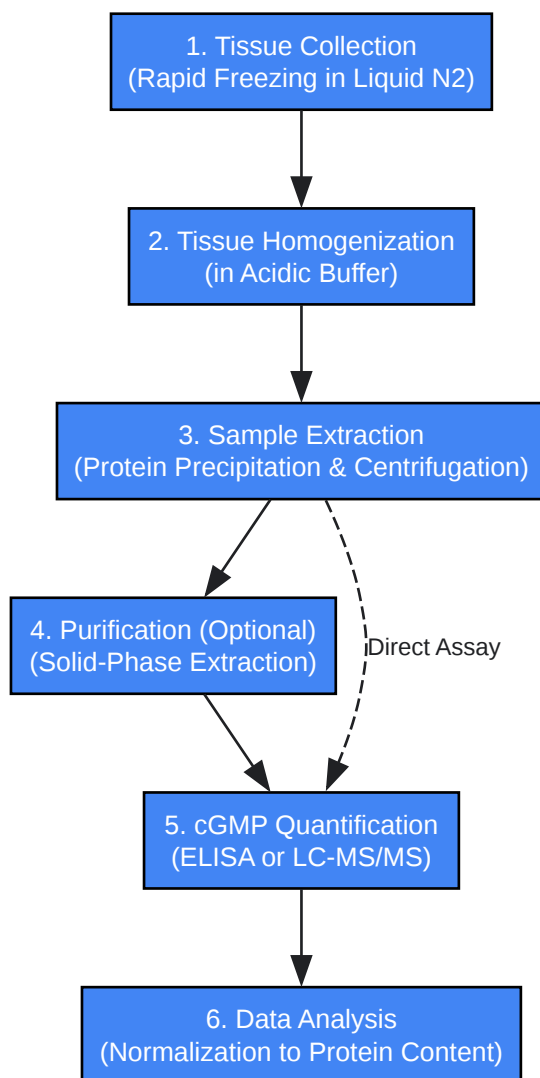


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cGMP Signaling Pathways

Experimental Workflow

The accurate quantification of cGMP in tissue samples requires a systematic approach, from sample collection to data analysis. Key steps include rapid tissue harvesting and freezing to prevent enzymatic degradation of cGMP, efficient homogenization to release intracellular contents, extraction to separate cGMP from proteins and other interfering substances, and finally, sensitive detection and quantification using methods like ELISA or LC-MS/MS.



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